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Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxylic acid

Cat. No.: B126591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-Bromothiazole-5-carboxylic acid (CAS No. 54045-76-0). Due to the

limited availability of public experimental spectra, this document presents predicted

spectroscopic data alongside established principles of NMR, IR, and MS analysis for this class

of molecules. This guide is intended to support research, drug development, and quality control

activities where the characterization of this compound is essential.

Chemical Structure and Properties
IUPAC Name: 2-bromo-1,3-thiazole-5-carboxylic acid

Molecular Formula: C₄H₂BrNO₂S[1][2]

Molecular Weight: 208.04 g/mol [1]

Physical State: Solid[3]

Melting Point: Approximately 182-184 °C[3]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-
Bromothiazole-5-carboxylic acid.
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¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Proton
Predicted Chemical

Shift (ppm)
Multiplicity Notes

H-4 (thiazole ring) ~8.4 Singlet (s)

The sole proton on the

thiazole ring is

expected to be

significantly

deshielded due to the

electronegativity of the

adjacent sulfur and

nitrogen atoms, as

well as the electron-

withdrawing carboxylic

acid group.

-COOH >10 Broad Singlet (br s)

The acidic proton of

the carboxylic acid

typically appears as a

broad signal at a high

chemical shift and is

exchangeable with

D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
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Carbon
Predicted Chemical Shift

(ppm)
Notes

C=O (Carboxylic Acid) ~165-175

The carbonyl carbon of a

carboxylic acid is

characteristically found in this

downfield region.[4]

C-2 (Thiazole ring) ~145-155

The carbon atom bonded to

bromine is expected to be

significantly deshielded.

C-4 (Thiazole ring) ~140-150
The CH carbon of the thiazole

ring.

C-5 (Thiazole ring) ~120-130
The carbon atom attached to

the carboxylic acid group.

FT-IR (Fourier-Transform Infrared) Spectroscopy
Functional Group

Expected

Wavenumber (cm⁻¹)
Intensity Notes

O-H (Carboxylic Acid) 2500-3300 Strong, Broad

This very broad band

is characteristic of the

hydrogen-bonded O-H

stretch in a carboxylic

acid dimer.

C=O (Carboxylic Acid) 1680-1710 Strong

The carbonyl stretch

is a prominent and

sharp absorption.

C=N (Thiazole ring) 1500-1600 Medium

Stretching vibration of

the carbon-nitrogen

double bond within the

thiazole ring.

C-Br 500-600 Medium-Strong
Carbon-bromine

stretching vibration.
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MS (Mass Spectrometry)
m/z Interpretation Notes

207/209 [M]⁺ (Molecular Ion)

The presence of a pair of

peaks with approximately

equal intensity (M and M+2) is

characteristic of a compound

containing one bromine atom

(due to the natural abundance

of ⁷⁹Br and ⁸¹Br isotopes).

162/164 [M-COOH]⁺
Loss of the carboxylic acid

group.

128 [M-Br]⁺ Loss of the bromine atom.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound such as 2-Bromothiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromothiazole-5-carboxylic
acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice

of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to ensure solubility

and to observe the acidic proton.

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer,

typically operating at a frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Use a standard pulse sequence.
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The spectral width should be set to cover the expected range of chemical shifts (typically

0-15 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

The spectral width should be appropriate for the expected chemical shifts (typically 0-200

ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Bromothiazole-5-carboxylic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a dilute solution of 2-Bromothiazole-5-carboxylic acid into the mass

spectrometer.

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which

will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Electron impact (EI) ionization can also be used, which would generate the molecular ion

[M]⁺ and more fragmentation.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

is preferred for accurate mass measurements.

Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain

fragmentation data, which aids in structural elucidation.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Bromothiazole-5-carboxylic acid.
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Sample Preparation

Spectroscopic Techniques Data Acquisition & Analysis

Structural Elucidation

2-Bromothiazole-5-carboxylic acid (Solid)
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Dissolve in

deuterated solvent

FT-IR Spectroscopy

Prepare KBr pellet
or thin film

Mass Spectrometry

Dissolve and ionize

1H & 13C Spectra
(Chemical Shifts, Multiplicity)

IR Spectrum
(Vibrational Frequencies)

Mass Spectrum
(m/z, Fragmentation)

Confirm Structure

Click to download full resolution via product page

A logical workflow for the spectroscopic analysis of 2-Bromothiazole-5-carboxylic acid.

This diagram outlines the process from sample preparation through to data acquisition and final

structural confirmation using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromothiazole-5-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126591#2-bromothiazole-5-carboxylic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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